Molecular Architecture & Mechanistic Rationale
Molecular Architecture & Mechanistic Rationale
The Biochemical Architecture and Application of Z-Gly-Ala-His-AMC in Proteolytic Assays
Executive Summary Z-Gly-Ala-His-AMC (Carbobenzoxy-Glycyl-Alanyl-Histidyl-7-amino-4-methylcoumarin) is a highly specialized, synthetic fluorogenic substrate utilized extensively in enzymology, biochemistry, and drug discovery. Designed to probe the active sites of proteases that exhibit specificity for histidine at the P1 position, this molecule serves as a critical tool for kinetic profiling, enzyme characterization, and high-throughput screening (HTS) of protease inhibitors 1.
The design of Z-Gly-Ala-His-AMC is not arbitrary; it is a precisely engineered tripeptide derivative where each structural moiety serves a distinct biochemical function:
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The N-Terminal Protecting Group (Z / Carbobenzoxy): The addition of the Z-group serves a dual purpose. First, it blocks non-specific degradation by ubiquitous aminopeptidases, ensuring that the substrate is exclusively cleaved by the target endopeptidase. Second, the bulky, hydrophobic nature of the carbobenzoxy group mimics the extended polypeptide chain of a natural protein, enhancing the binding affinity within the S sub-sites of the protease 2.
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The Recognition Sequence (Gly-Ala-His): This tripeptide sequence dictates the enzyme's specificity. Glycine (P3) provides conformational flexibility, allowing the substrate to navigate into deep active site clefts. Alanine (P2) offers a small, neutral side chain that fits into restricted S2 pockets. Histidine (P1), with its imidazole ring, is the primary recognition determinant for proteases that cleave adjacent to basic or aromatic residues 3.
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The Fluorogenic Reporter (AMC): 7-amino-4-methylcoumarin is covalently linked to the C-terminus via an amide bond. In its conjugated state, the fluorescence of AMC is strongly quenched by the electron-withdrawing nature of the peptide bond. Upon proteolytic cleavage, the free AMC amine is released, resulting in a massive increase in fluorescence quantum yield and a significant Stokes shift [[2]]().
Enzymatic Cleavage Mechanism
The causality of the fluorescence signal relies on the Michaelis-Menten kinetics of the enzyme-substrate complex. The protease active site recognizes the Gly-Ala-His motif, positioning its catalytic triad to execute a nucleophilic attack on the scissile amide bond between the Histidine residue and the AMC fluorophore.
Enzymatic cleavage mechanism of Z-Gly-Ala-His-AMC releasing the fluorescent AMC reporter.
Physicochemical Properties
To ensure experimental reproducibility, researchers must account for the physical constraints of the molecule, particularly its hydrophobicity and storage stability.
| Property | Value |
| Chemical Name | N-[(phenylmethoxy)carbonyl]glycyl-L-alanyl-L-histidyl-7-amino-4-methylcoumarin |
| CAS Number | 201928-37-2 |
| Molecular Formula | C₂₉H₃₀N₆O₇ |
| Molecular Weight | 574.58 g/mol |
| Purity Standard | ≥95% (HPLC) []() |
| Storage Conditions | 2-8°C (Short-term) / -20°C (Long-term, desiccated and protected from light) 4 |
| Solubility | Soluble in DMSO or DMF; low solubility in aqueous buffers 2 |
| Spectral Properties | Excitation: ~380 nm / Emission: ~460 nm (Upon cleavage) |
Experimental Methodology: Self-Validating Kinetic Assay
To establish a trustworthy and self-validating protocol, the assay must include an AMC standard curve. This allows the conversion of Relative Fluorescence Units (RFU) into absolute molar concentrations of product formed per minute, which is mandatory for calculating true kinetic parameters ( Km , Vmax , and kcat ).
Phase 1: Preparation of the AMC Standard Curve (Calibration)
Causality: RFU values are arbitrary and vary by instrument optics and gain settings. A standard curve anchors the data to absolute physical reality.
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Prepare a 10 mM stock of free 7-Amino-4-methylcoumarin (AMC) in 100% DMSO.
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Dilute the stock in the specific assay buffer to create a concentration gradient (e.g., 0, 0.5, 1, 2, 5, 10 µM).
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Read the fluorescence (Ex: 380 nm / Em: 460 nm) and plot RFU vs. [AMC]. Calculate the slope to determine the Conversion Factor (RFU/µM).
Phase 2: Continuous Fluorometric Assay Protocol
Causality: Continuous assays are superior to endpoint assays because they allow real-time monitoring of the reaction linearity, instantly revealing substrate depletion, enzyme auto-inhibition, or compound precipitation.
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Substrate Preparation: Dissolve Z-Gly-Ala-His-AMC in DMSO to a 10 mM stock. Note: Keep the final DMSO concentration in the assay below 5% to prevent enzyme denaturation or precipitation of the hydrophobic substrate [[2]]().
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Buffer Formulation: Prepare the reaction buffer optimized for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Tween-20 is included to prevent non-specific adsorption of the enzyme to the microplate walls.
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Reaction Assembly: In a black 96-well microplate (black walls absorb scattered light and minimize well-to-well optical crosstalk), add 90 µL of the enzyme/buffer mixture.
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Initiation: Add 10 µL of the diluted Z-Gly-Ala-His-AMC substrate to initiate the reaction.
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Kinetic Reading: Immediately place the plate in a microplate reader. Record fluorescence every 30 seconds for 30 minutes at 37°C.
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Validation Control: Always include a "Blank" well containing Substrate + Buffer (No Enzyme) to account for spontaneous hydrolysis or background fluorescence.
Step-by-step workflow for the continuous fluorometric kinetic assay.
Data Analysis & Kinetic Modeling
Extract the linear portion of the progress curve (usually the first 5-10 minutes where less than 10% of the substrate is consumed). Calculate the initial velocity ( v0 ) in RFU/min. Divide this by the slope of the AMC standard curve to yield v0 in µM/min. By plotting v0 against varying concentrations of Z-Gly-Ala-His-AMC, researchers can fit the data to the Michaelis-Menten equation using non-linear regression to accurately determine the affinity ( Km ) and catalytic efficiency of the target protease.
References
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Howei Pharm. "CAS 201928-37-2 | Z-Gly-Ala-His-AMC,≥95%". Retrieved from:[Link]
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Hangzhou Peptidego Biotechnology. "Z-Gly-Ala-His-AMC-目录肽". Retrieved from:[Link]
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National Institutes of Health (NIH) / PubMed Central. "Glycyl-alanyl-histidine protects PC12 cells against hydrogen peroxide toxicity". Retrieved from:[Link]
